molecular formula C17H18N4OS B12270923 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea

Cat. No.: B12270923
M. Wt: 326.4 g/mol
InChI Key: OXPIKDVQKYKOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Urea Linkage: The urea linkage is formed by reacting the amine derivative of the pyrazole-phenyl compound with an isocyanate derivative of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole, phenyl, or thiophene rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or electrophilic aromatic substitution using nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and conductive polymers.

    Chemical Biology: The compound can serve as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea: can be compared with other compounds containing pyrazole, phenyl, and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties. This compound’s structural features may result in unique interactions with molecular targets, leading to specific biological activities and applications.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

1-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-thiophen-2-ylurea

InChI

InChI=1S/C17H18N4OS/c1-21-12-15(11-19-21)14-6-4-13(5-7-14)8-9-18-17(22)20-16-3-2-10-23-16/h2-7,10-12H,8-9H2,1H3,(H2,18,20,22)

InChI Key

OXPIKDVQKYKOHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.